2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene
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Overview
Description
2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene: is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a strong base, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The vinyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a vinyl halide with the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Aluminum chloride (AlCl3) is often used as a catalyst in Friedel-Crafts alkylation reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various alkyl-substituted benzene derivatives depending on the alkylating agent used.
Scientific Research Applications
2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving benzyloxy and vinyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the vinyl group can undergo polymerization reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-(tert-butyl)-4-vinylbenzene
- 2-(Benzyloxy)-1-(tert-butyl)-3-ethylbenzene
- 2-(Benzyloxy)-1-(tert-butyl)-3-propylbenzene
Uniqueness
2-(Benzyloxy)-1-(tert-butyl)-3-vinylbenzene is unique due to the specific positioning of the vinyl group, which imparts distinct reactivity and potential for polymerization. The combination of the benzyloxy and tert-butyl groups also contributes to its unique chemical properties and applications .
Properties
IUPAC Name |
1-tert-butyl-3-ethenyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-5-16-12-9-13-17(19(2,3)4)18(16)20-14-15-10-7-6-8-11-15/h5-13H,1,14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGNTLIKAQREBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2=CC=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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